3-(4-Trifluoromethyl-benzoylamino)-propionic acid
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Overview
Description
3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID is an organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to an amino propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID typically involves the following steps:
Formation of 4-(TRIFLUOROMETHYL)BENZOIC ACID: This can be achieved through the oxidation of 4-(TRIFLUOROMETHYL)TOLUENE using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)BENZOIC ACID: Shares the trifluoromethyl group and benzoyl moiety but lacks the amino propanoic acid component.
3-(TRIFLUOROMETHYL)BENZOIC ACID: Similar structure but with the trifluoromethyl group attached to a different position on the benzene ring.
4-(TRIFLUOROMETHYL)BENZALDEHYDE: Contains the trifluoromethyl group and benzene ring but with an aldehyde functional group instead of a carboxylic acid.
Uniqueness
3-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PROPANOIC ACID is unique due to the presence of both the trifluoromethyl group and the amino propanoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10F3NO3 |
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Molecular Weight |
261.20 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)8-3-1-7(2-4-8)10(18)15-6-5-9(16)17/h1-4H,5-6H2,(H,15,18)(H,16,17) |
InChI Key |
ULNYXXJKACMKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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